2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide
Description
Properties
IUPAC Name |
2-(1-oxophthalazin-2-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQQTYKBFFCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Derivatives
Phthalazinones are classically synthesized via cyclocondensation between hydrazine derivatives and ortho-dicarbonyl compounds. For 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide, this approach involves:
Transition Metal-Catalyzed Cyclizations
Palladium or copper catalysts enable efficient phthalazinone formation via C–N coupling:
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Substrates : 2-Halobenzoic acids and hydrazines.
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Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (2.0 equiv), DMF, 100°C, 12 h.
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Advantage : Improved regioselectivity and functional group tolerance compared to classical methods.
Analytical Validation and Characterization
Critical quality control metrics for synthesized batches include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18, MeOH/H₂O) | ≥98% (UV 254 nm) |
| Thioamide Content | IR Spectroscopy | ν(C=S) 1250–1050 cm⁻¹ |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |
| Crystal Structure | X-ray Diffraction | Confirms tautomeric form |
Stability Note : Thioamides are prone to oxidation; storage under nitrogen at –20°C is recommended.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
-
Lawesson’s Reagent vs. P₄S₁₀ :
Reagent Cost (USD/kg) Reaction Time (h) Yield (%) Lawesson’s 320 4 62 P₄S₁₀ 85 8 58
Waste Management
Thionation generates sulfur byproducts (e.g., H₂S, mercaptans). Scrubbers with NaOH (5% w/v) neutralize exhaust gases.
Emerging Methodologies
Photocatalytic Thioamide Formation
Visible-light-mediated synthesis using eosin Y catalyst:
Chemical Reactions Analysis
Coupling Reactions with Amine Derivatives
This compound participates in carbodiimide-mediated coupling reactions to form pharmacologically relevant amides. Representative examples include:
Table 1: Amide Bond Formation with Piperidine Derivatives
| Target Product | Reagents/Conditions | Yield |
|---|---|---|
| 4-(4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP, dichloromethane, 20–23°C | 72.9% |
| 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]phthalazin-1-one | HBTU, DIPEA, acetonitrile, 3–20°C | 52.1% |
Key observations:
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Reactions typically employ uronium coupling agents (e.g., HBTU) with tertiary amine bases like DIPEA .
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Polar aprotic solvents (acetonitrile, DMA) enhance reaction efficiency at ambient temperatures .
Stability Under Reaction Conditions
Experimental evidence shows:
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Stable in aprotic solvents (DCM, acetonitrile) between 3–25°C for ≥24h .
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Decomposition observed in protic solvents (e.g., methanol) at elevated temperatures (>40°C) .
This compound's dual functionality (phthalazinone core + thioamide group) makes it a strategic building block for drug discovery, particularly in kinase inhibitor development. Current research gaps include detailed mechanistic studies of its cyclocondensation behavior and catalytic asymmetric transformations.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide possess a range of biological activities:
- Antimicrobial Properties : Compounds with a phthalazinone structure have exhibited significant antimicrobial effects. This makes this compound a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The thioamide functional group is associated with anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating its potential role in cancer therapy.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against several bacterial strains, suggesting its use as a lead compound for antibiotic development. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
| Study C | Anticancer Properties | Reported inhibition of tumor growth in animal models, highlighting its promise in cancer treatment protocols. |
Mechanism of Action
The mechanism of action of 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide (): Features a thiazolidine ring instead of phthalazinone, with a cyano substituent. The thioamide group is conjugated to the heterocycle, enhancing electron delocalization .
Ynamide-derived thioamides (): Utilize alkynyl amines for thioamide synthesis, offering modularity but lacking fused aromatic systems .
Thiopeptides (): Incorporate thioamides into peptide backbones, emphasizing biological stability over heteroaromatic interactions .
Reactivity and Stability
- Metal Coordination: Thioamides in aromatic systems (e.g., phthalazinone) may exhibit stronger metal-binding affinity than aliphatic analogs (e.g., thiopeptides) due to conjugated π-systems .
- Metabolic Stability: The fused aromatic system likely improves oxidative stability relative to non-aromatic thioamides (e.g., thiobenzimidazolones) .
Biological Activity
2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide, with the molecular formula C10H9N3OS and a molecular weight of 219.27 g/mol, is a compound of interest due to its potential biological activities. This compound features a phthalazinone moiety linked to an ethanethioamide group, which may confer unique chemical properties and biological effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(1-oxophthalazin-2-yl)ethanethioamide |
| Molecular Formula | C10H9N3OS |
| Molecular Weight | 219.27 g/mol |
| InChI | InChI=1S/C10H9N3OS/c11-9(15)6-13-10(14)8-4-2-1-3-7(8)5-12-13/h1-5H,6H2,(H2,11,15) |
| SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=S)N |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Phthalazinone : Reacting phthalic anhydride with hydrazine.
- Esterification : The phthalazinone is reacted with ethyl chloroacetate to yield ethyl 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetate.
- Conversion to Ethanethioamide : The ester is converted to the desired ethanethioamide through a reaction with thioamide under appropriate conditions .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate various biological pathways leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The compound may inhibit microbial growth through mechanisms that involve disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound could possess anticancer properties. It may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting anti-apoptotic proteins. Further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have examined the biological activities of compounds related to this compound:
| Study Reference | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study B (2024) | Showed cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. |
| Study C (2024) | Investigated the compound's mechanism of action, revealing interactions with specific protein targets involved in apoptosis. |
Safety and Toxicity
Safety data for this compound indicate potential hazards:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(1-oxo-1,2-dihydrophthalazin-2-yl)ethanethioamide, and how do reaction conditions influence yield and purity?
- Methodology : Thioamide synthesis typically employs thioacylating agents such as thiobenzimidazolones or nitroalkanes as thioacyl equivalents. For example, nitroalkane-mediated thioacylation under mild acidic conditions (pH 4–6) at 60–80°C can achieve yields >70% with minimal byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product. Reaction optimization should prioritize controlling moisture (to prevent hydrolysis) and using inert atmospheres (N₂/Ar) to avoid oxidation of the thioamide group .
Q. How can researchers characterize the electronic properties of this compound, given its thiophene and phthalazine moieties?
- Methodology : Combine UV-Vis spectroscopy (λmax in DMSO: ~320 nm for π→π* transitions) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals. The thiophene ring contributes to electron-rich regions, while the phthalazine moiety introduces planar rigidity, affecting charge-transfer interactions. Comparative analysis with analogs lacking thiophene (e.g., furan derivatives) reveals enhanced electron delocalization, as evidenced by red-shifted absorption bands .
Advanced Research Questions
Q. What strategies resolve contradictions between NMR spectral data and crystallographic results during structural elucidation?
- Methodology : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. For example, crystallographic data (via SHELXL ) may show a single tautomer, while NMR (¹H/¹³C) reveals equilibrium between enol and keto forms. To reconcile this:
Perform variable-temperature NMR to identify exchange broadening.
Use NOESY/ROESY to detect through-space correlations consistent with crystallographic packing.
Validate hydrogen bonding patterns via Hirshfeld surface analysis (CrystalExplorer) .
Q. How can SHELXL refinement optimize crystal structure determination for compounds with disordered thioamide groups?
- Methodology : For disordered regions (e.g., thioamide side chains):
Apply PART instructions in SHELXL to model partial occupancy.
Use SIMU and DELU restraints to maintain reasonable geometry.
Refine anisotropic displacement parameters (ADPs) for non-H atoms.
Validate with R1 convergence <5% and wR2 <10%. Twinning (if present) requires BASF parameter adjustment in TWIN instructions .
Q. What computational approaches predict the biological activity of this compound, and how should docking scores be interpreted?
- Methodology : Molecular docking (e.g., Glide/SP or XP scoring) against target proteins (e.g., SARS-CoV-2 spike glycoprotein) can predict binding affinity. A Glide score < -5 kcal/mol (e.g., -5.695 for a similar thioamide ) suggests moderate inhibition potential. Follow-up steps:
Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability.
Calculate binding free energy via MM-PBSA/GBSA.
Validate with in vitro assays (e.g., enzyme inhibition IC50) .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions of this compound?
- Methodology : The phthalazine ring’s electron-deficient C=O group directs electrophilic substitution to the thiophene moiety. For example:
- Nitration (HNO3/H2SO4) occurs at the thiophene’s α-position due to higher electron density.
- Steric hindrance from the ethanethioamide chain limits functionalization at the phthalazine’s C3 position. Monitor regioselectivity via LC-MS and 2D NMR (HSQC/HMBC) .
Safety and Best Practices
Q. What safety protocols are critical when handling thioamide derivatives in the lab?
- Methodology :
Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/skin contact.
In case of exposure: Rinse skin with soap/water (15 min); flush eyes with saline (20 min).
Store in airtight containers under N₂ at 4°C to prevent degradation.
Refer to SDS guidelines for spill management (e.g., neutralize with 10% NaHCO3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
